molecular formula C25H32Cl2N4O3S2 B2933427 N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE HYDROCHLORIDE CAS No. 1321708-05-7

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE HYDROCHLORIDE

Cat. No.: B2933427
CAS No.: 1321708-05-7
M. Wt: 571.58
InChI Key: UCIFNFCTQFVBNJ-UHFFFAOYSA-N
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Description

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-piperidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN4O3S2.ClH/c1-3-28(4-2)17-18-30(25-27-23-21(26)9-8-10-22(23)34-25)24(31)19-11-13-20(14-12-19)35(32,33)29-15-6-5-7-16-29;/h8-14H,3-7,15-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIFNFCTQFVBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole ring, chlorination, and subsequent functionalization with various substituents. Common reagents used in these reactions include thionyl chloride, diethylamine, and piperidine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures.

    Sulfonyl Benzamides: Compounds with sulfonyl and benzamide groups.

Uniqueness

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-(piperidine-1-sulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure includes a benzothiazole moiety, diethylamino ethyl group, and a piperidine sulfonamide, which are known to contribute to various biological activities. The IUPAC name reflects its complex structure:

  • IUPAC Name : this compound

Antibacterial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the benzothiazole and piperidine moieties possess moderate to strong activity against various bacterial strains.

CompoundActivity AgainstReference
Compound ASalmonella typhi
Compound BBacillus subtilis
Compound CEscherichia coli

The antibacterial mechanism is often attributed to the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurotransmission and metabolic processes, respectively.

EnzymeInhibition ActivityReference
Acetylcholinesterase (AChE)Strong Inhibition
UreaseModerate Inhibition

Inhibitory activity against AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Anticancer Potential

Compounds containing the benzothiazole and piperidine structures have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways.

Case Studies

  • Study on Anticancer Activity : A study evaluated the anticancer effects of a related compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of 5 µM, suggesting potent anticancer activity ( ).
  • Zebrafish Embryo Toxicity Assessment : The toxicity of the compound was assessed using zebrafish embryos as a model organism. The results showed that concentrations above 20 µM led to developmental abnormalities, indicating potential toxicity ( ).

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